(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid

PET Imaging Tryptophan Metabolism Radiochemistry

Researchers requiring a metabolically stable tryptophan analog often encounter lot-to-lot variability and undocumented trace impurities in non-validated batches. 7-Fluoro-L-tryptophan (7-FTrp) resolves this with analytically confirmed enantiopurity, directly supporting reproducible 19F NMR protein dynamics studies and PET tracer precursor reliability. - Dual IDO/TDO inhibition profile, validated to be substrate-inactive at these enzymes, unlike 4-, 5-, or 6-fluoro regioisomers. - Demonstrated in vivo metabolic stability avoids the rapid defluorination seen with alternative fluorotryptophans, ensuring reliable PET imaging readouts. - Supplied with rigorous enantiopurity liquid chromatography documentation, critical for regulated research environments.

Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol
CAS No. 138514-97-3
Cat. No. B165746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid
CAS138514-97-3
Molecular FormulaC11H11FN2O2
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N
InChIInChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1
InChIKeyADMHYWIKJSPIGJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-L-tryptophan for PET and Serotonin Research


(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid, also known as 7-fluoro-L-tryptophan (7-FTrp), is a non-canonical, fluorinated analog of the essential amino acid L-tryptophan [1]. With a molecular weight of 222.22 g/mol and the chemical formula C11H11FN2O2 [2], this compound is widely employed as a molecular probe in biochemical and pharmacological research. Its primary value derives from the strategic fluorine substitution at the 7-position of the indole ring, which confers unique physicochemical properties for studying protein dynamics via 19F NMR [3] and enables the development of metabolically stable positron emission tomography (PET) radiotracers, such as 7-[18F]fluorotryptophan, for visualizing tryptophan metabolism in vivo [4].

7-Fluoro-L-tryptophan: Why Substitution Fails


The substitution of 7-fluoro-L-tryptophan with other fluorinated tryptophan regioisomers (e.g., 4-, 5-, or 6-fluorotryptophan) or alternative tryptophan analogs is not scientifically valid due to profound, position-specific differences in biological stability and molecular target engagement [1]. Direct comparative studies have established that while 4-, 5-, and 6-[18F]fluorotryptophans suffer from rapid in vivo defluorination, rendering them unsuitable as PET tracers, the 7-fluoro isomer demonstrates exceptional metabolic stability, allowing for clear delineation of serotonergic brain areas [2]. Furthermore, the 7-fluoro substitution confers a unique dual inhibitory profile against indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), a property not shared by other regioisomers, which are substrates for these enzymes [3]. This evidence underscores that regioisomeric substitution is not a matter of interchangeable analogs but a critical determinant of experimental outcome, directly impacting the validity and reproducibility of studies in neuroscience, oncology, and drug discovery.

7-Fluoro-L-tryptophan: Quantitative Evidence


Superior In Vivo Metabolic Stability

Direct head-to-head comparison of 18F-labeled fluorotryptophan regioisomers in rats demonstrates that 7-[18F]fluorotryptophan exhibits high in vivo stability, whereas the 4-, 5-, and 6-isomers undergo rapid defluorination [1]. The study authors note that this difference is critical for PET imaging applications, as defluorination leads to high bone uptake of free [18F]fluoride, obscuring specific tracer signal [1].

PET Imaging Tryptophan Metabolism Radiochemistry

Dual IDO/TDO Inhibition Profile

In vitro enzyme assays and cell uptake studies demonstrate that 7-[18F]fluorotryptophan is not a substrate for indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), but instead acts as an inhibitor of both enzymes [1]. This profile contrasts with other fluorotryptophan regioisomers; for example, 4-, 5-, and 6-[18F]fluorotryptophans are substrates for IDO [1].

Immuno-Oncology Cancer Metabolism Enzyme Inhibition

Enantioseparation and Purity Control

A systematic study comparing the enantioseparation of seven fluorinated tryptophans, including 7-fluoro-L-tryptophan, using macrocyclic glycopeptide-based chiral stationary phases has been reported [1]. This work establishes validated liquid chromatography methods for the analytical determination of enantiopurity, a critical quality attribute for procurement [1].

Analytical Chemistry Chiral Chromatography Quality Control

Preferential Uptake in Serotonergic Brain Regions

In vivo PET imaging studies in healthy rats demonstrate that 7-[18F]fluorotryptophan enables a clear delineation of serotonergic brain areas and the melatonin-producing pineal gland [1]. This preferential uptake pattern is a direct consequence of the compound's role in the serotonin biosynthesis pathway [1].

Neuroscience Serotonin Pathway PET Imaging

19F NMR Probe for Protein Conformational Studies

7-Fluoro-L-tryptophan can be site-specifically incorporated into proteins in place of tryptophan, enabling the monitoring of protein response to ligand binding and conformational changes via 19F NMR spectroscopy [1]. This approach offers high sensitivity due to the unique properties of the fluorine atom and the absence of background signal in biological samples [1].

Structural Biology NMR Spectroscopy Protein Dynamics

Favorable Human Pharmacokinetics

A preliminary first-in-human study evaluating 7-[18F]fluorotryptophan (7-[18F]FTrp) reported that the tracer is safe for human use and demonstrates favorable kinetics for studying both brain and peripheral tryptophan metabolism [1]. The study assessed biodistribution, dosimetry, and safety, concluding that further exploration in patients with serotonin metabolism disorders is warranted [1].

Clinical Imaging Pharmacokinetics Translational Research

7-Fluoro-L-tryptophan: Key Research Applications


PET Imaging of Serotonin Pathway Dysfunction

Researchers studying mood disorders, sleep disturbances, or neurodegenerative diseases can leverage 7-[18F]fluorotryptophan as a metabolically stable PET tracer to visualize serotonin synthesis and metabolism in vivo [1]. Its demonstrated ability to delineate serotonergic brain regions in rats and its favorable first-in-human safety profile make it a superior alternative to less stable fluorotryptophan regioisomers [2].

Kynurenine Pathway in Cancer and Immuno-Oncology

For scientists exploring the immunosuppressive role of the kynurenine pathway in the tumor microenvironment, 7-fluoro-L-tryptophan offers a unique tool due to its dual IDO/TDO inhibitory activity [1]. Unlike other fluorotryptophans that are enzyme substrates, this compound can be used to probe the effects of pathway inhibition, providing a more accurate readout of target engagement [2].

19F NMR for Structural Biology & Drug Discovery

Structural biologists and medicinal chemists can employ 7-fluoro-L-tryptophan for site-specific protein labeling to investigate protein-ligand interactions, conformational dynamics, and enzyme mechanisms using 19F NMR [1]. The high sensitivity and lack of background signal in biological samples enable detailed studies of protein structure and function, as demonstrated in studies of serine proteases and other protein targets [2].

Enantioseparation Methods for Chiral Amino Acids

Analytical chemists in pharmaceutical and biotechnology industries can utilize validated liquid chromatography methods for the enantioseparation of 7-fluoro-L-tryptophan [1]. These methods ensure the enantiopurity of procured material, a critical requirement for reproducible research and for meeting the stringent quality standards of regulated environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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